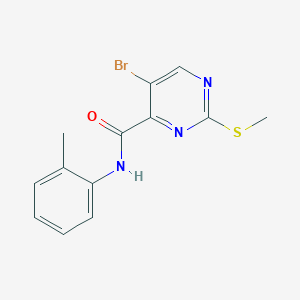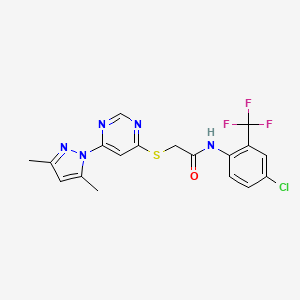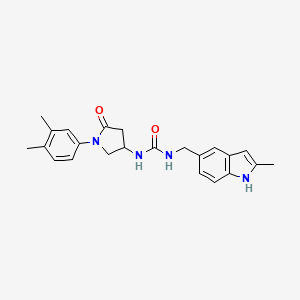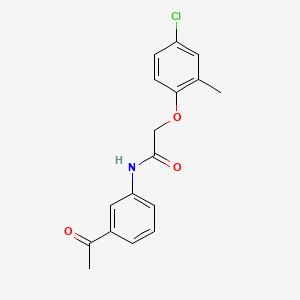
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinases and histone deacetylases. These enzymes play a crucial role in the regulation of cellular processes, and their inhibition can lead to the disruption of cellular signaling pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit anti-viral activity against different viruses, including influenza virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit various enzymes, making it a useful tool for studying cellular signaling pathways. However, the compound's limitations include its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is the development of novel therapeutic agents based on the compound's structure for the treatment of different diseases. Another direction is the investigation of the compound's mechanism of action and its potential applications in the field of drug discovery. Additionally, the compound's pharmacokinetics and toxicity profile need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has shown significant potential in the field of scientific research. Its various biological activities make it a useful tool for studying cellular signaling pathways and developing novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and evaluate its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-methyl-4-nitrophenyl isothiocyanate with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting intermediate is then subjected to reduction using zinc dust and acetic acid to obtain the desired product.
Applications De Recherche Scientifique
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been used as a lead molecule for the development of novel therapeutic agents for the treatment of different diseases.
Propriétés
IUPAC Name |
5-bromo-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNPVMXUPSZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)

![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)


![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)